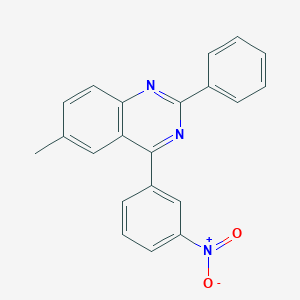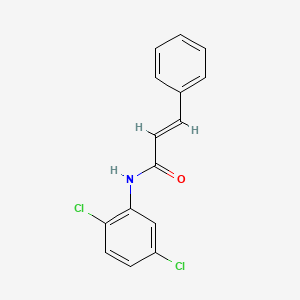![molecular formula C17H25N3O5S B5664793 ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" is a chemical compound that has attracted attention due to its unique structural features and potential applications. While specific research directly addressing this compound was not found, insights can be drawn from studies on similar compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of complex molecules like "ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" typically involves multi-step chemical reactions, starting from simpler molecules and incorporating functional groups step by step. For example, the synthesis of similar polysubstituted pyridines and piperazine derivatives involves catalytic reactions, selective functionalization, and the formation of key bonds under controlled conditions (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the arrangement of atoms, the stereochemistry, and the electronic properties of the molecule. For instance, structural analysis of related compounds has highlighted the importance of supramolecular aggregation through various intermolecular interactions, influencing the stability and reactivity of the molecule (Sundaresan et al., 2010).
Chemical Reactions and Properties
Compounds like "ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" participate in a range of chemical reactions, including substitution reactions, redox reactions, and the formation of coordination complexes. Their reactivity is influenced by the presence of functional groups and the overall molecular structure. For example, piperazine derivatives have been studied for their ability to undergo carbonylation reactions in the presence of catalytic amounts of transition metals, leading to the formation of novel compounds (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined by the molecular structure and intermolecular forces. Studies on similar compounds have shown that intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining the physical properties (J. Suresh et al., 2007).
Propriétés
IUPAC Name |
ethyl 4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-2-25-17(22)19-10-8-18(9-11-19)15-12-20(13-16(15)21)26(23,24)14-6-4-3-5-7-14/h3-7,15-16,21H,2,8-13H2,1H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUACIHYFXMMK-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5664722.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5664730.png)
![2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5664746.png)
![3-cyclopropyl-1-isopropyl-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5664761.png)


![4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5664783.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5664784.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![N-[rel-(3R,4S)-4-isopropyl-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5664803.png)